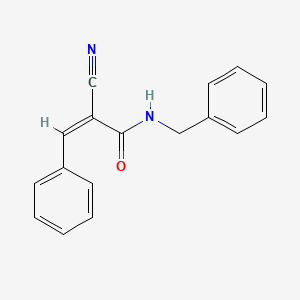

(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide

CAS No.: 67720-41-6

Cat. No.: VC8445335

Molecular Formula: C17H14N2O

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67720-41-6 |

|---|---|

| Molecular Formula | C17H14N2O |

| Molecular Weight | 262.3 g/mol |

| IUPAC Name | (Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C17H14N2O/c18-12-16(11-14-7-3-1-4-8-14)17(20)19-13-15-9-5-2-6-10-15/h1-11H,13H2,(H,19,20)/b16-11- |

| Standard InChI Key | GUURNUUYOORXRM-WJDWOHSUSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/C#N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C#N |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C#N |

Introduction

(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide is an organic compound characterized by its conjugated system and functional groups, including a cyano group (-CN), an amide group (-CONH), and aromatic rings. Its configuration is specified as (2Z), indicating the geometry around the double bond.

Key Features:

-

IUPAC Name: (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide

-

Molecular Formula: C16H14N2O

-

Structure: Contains a cyano group attached to a conjugated enone system with phenyl and benzyl substituents.

Synthesis

The synthesis of (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide typically involves:

-

Knoevenagel Condensation: A reaction between benzaldehyde and malononitrile to form an intermediate.

-

Amidation: Reaction with benzylamine under suitable conditions to yield the final product.

Reaction Scheme:

\text{C_6H_5CHO} + \text{CH_2(CN)_2} \xrightarrow{\text{base}} \text{C_6H_5CH=CHCN}

\text{C_6H_5CH=CHCN} + \text{C_6H_5CH_2NH_2} \xrightarrow{\text{acid catalyst}} \text{(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide}

Applications

This compound has potential applications in various fields due to its structural features:

-

Pharmaceuticals: The α,β-unsaturated amide moiety is a common scaffold in drug design, particularly for enzyme inhibitors.

-

Organic Synthesis: It can serve as an intermediate for synthesizing more complex molecules.

-

Material Science: The conjugated system may find applications in optoelectronic materials.

Biological Activity

While specific data on this compound's biological activity are unavailable, similar compounds with α,β-unsaturated amides have been studied for:

-

Antimicrobial properties.

-

Enzyme inhibition (e.g., protease inhibitors).

-

Anti-inflammatory effects.

Further studies, such as molecular docking or in vitro assays, are necessary to evaluate its biological potential.

Spectroscopic Characterization

To confirm its structure, standard techniques would include:

-

NMR Spectroscopy:

-

NMR: Signals for aromatic protons, alkene protons, and amide NH.

-

NMR: Peaks for cyano carbon, carbonyl carbon, and aromatic carbons.

-

-

IR Spectroscopy:

-

Strong absorption around 2200 cm for the cyano group.

-

Amide stretching vibrations near 1650 cm.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , confirming molecular weight.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume